![molecular formula C17H14N4O B2692695 3-甲基-N-[2-(4-吡啶基)-4-嘧啶基]苯甲酰胺 CAS No. 478039-44-0](/img/structure/B2692695.png)

3-甲基-N-[2-(4-吡啶基)-4-嘧啶基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

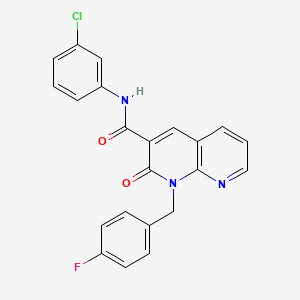

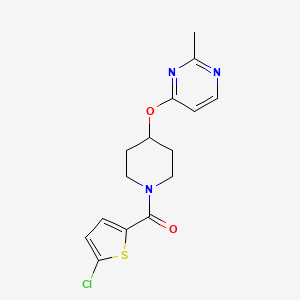

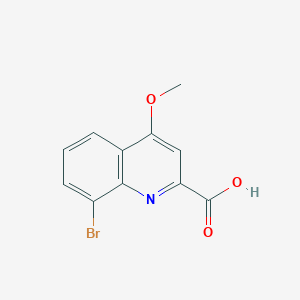

“3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Molecular Structure Analysis

The molecular formula of this compound is C17H14N4O . It has an average mass of 290.319 Da and a monoisotopic mass of 290.116760 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 362.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 84.5±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .科学研究应用

Therapeutic Agent for Leukemia

Imatinib, a molecule structurally characterized by this compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Insecticidal Activities

A series of amides containing N-pyridylpyrazole moieties, which include this compound, were designed and synthesized for their insecticidal activities . These compounds showed good insecticidal activities against several pests .

Environmentally Benign Insecticides

The same series of amides were also developed in the search for environmentally benign insecticides with high activity, low toxicity, and low residue .

Structural Studies

This compound has been used in structural studies to understand its binding to an inactive Abelson tyrosine kinase domain characteristic for a gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Development of Crop-Protection Molecules

This compound has been used in the development of crop-protection molecules with unique modes of action to combat widespread insecticide resistance .

Research on Ryanodine Receptors (RyR)

This compound has been used in research on ryanodine receptors (RyR), which represent an attractive biological target for insect control .

作用机制

, it appears that this compound may interact with the Tyrosine-protein kinase ABL1 in humans and the Tyrosine-protein kinase transforming protein Abl in the Abelson murine leukemia virus. These proteins are involved in various cellular processes, including cell division, adhesion, and differentiation .

属性

IUPAC Name |

3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-12-3-2-4-14(11-12)17(22)21-15-7-10-19-16(20-15)13-5-8-18-9-6-13/h2-11H,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJKHKBQSUZBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)